molecular formula C9H4BrF2NO2 B1530298 2-Bromo-6-cyano-3-(difluoromethyl)benzoic acid CAS No. 1807116-02-4

2-Bromo-6-cyano-3-(difluoromethyl)benzoic acid

Cat. No.: B1530298
CAS No.: 1807116-02-4
M. Wt: 276.03 g/mol
InChI Key: KPHFXUHTBMJVSE-UHFFFAOYSA-N
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Description

2-Bromo-6-cyano-3-(difluoromethyl)benzoic acid is a versatile organic compound characterized by the presence of bromine, cyano, and difluoromethyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-cyano-3-(difluoromethyl)benzoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the halogenation of benzoic acid derivatives followed by cyano and difluoromethyl group introduction.

Industrial Production Methods: In an industrial setting, the compound is produced through optimized chemical reactions that ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-cyano-3-(difluoromethyl)benzoic acid undergoes various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like esters or amides.

  • Reduction: The cyano group can be reduced to form amines.

  • Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles like sodium iodide (NaI) or Grignard reagents are used for substitution reactions.

Major Products Formed:

  • Oxidation: Esters, amides, and carboxylic acids.

  • Reduction: Primary, secondary, or tertiary amines.

  • Substitution: Alkyl or aryl-substituted benzoic acids.

Scientific Research Applications

2-Bromo-6-cyano-3-(difluoromethyl)benzoic acid finds applications in various scientific fields:

  • Chemistry: It serves as a building block in organic synthesis, facilitating the creation of complex molecules.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential as a precursor for drug development, particularly in designing new pharmaceuticals with enhanced efficacy and reduced side effects.

  • Industry: Its unique properties make it valuable in material science and the development of advanced polymers.

Mechanism of Action

The mechanism by which 2-Bromo-6-cyano-3-(difluoromethyl)benzoic acid exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit specific enzymes involved in disease pathways.

  • Receptors: It can bind to receptors, altering signal transduction processes.

Comparison with Similar Compounds

2-Bromo-6-cyano-3-(difluoromethyl)benzoic acid is unique due to its combination of functional groups. Similar compounds include:

  • 2-Bromo-6-(difluoromethyl)pyridine: Lacks the cyano and carboxylic acid groups.

  • 2-[2-Bromo-6-cyano-3-(difluoromethyl)phenyl]acetic acid: Similar structure but with an additional acetic acid group.

Properties

IUPAC Name

2-bromo-6-cyano-3-(difluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF2NO2/c10-7-5(8(11)12)2-1-4(3-13)6(7)9(14)15/h1-2,8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHFXUHTBMJVSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)C(=O)O)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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